molecular formula C16H20N4O2S B2647154 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 2034503-32-5

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2647154
CAS No.: 2034503-32-5
M. Wt: 332.42
InChI Key: BHQZUAIVEOKRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a chemically sophisticated compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its molecular structure, which integrates a piperidine core with dual pyridine and sulfonamide functionalities, makes it a candidate for investigating ion channel and receptor activity. Structural analogs based on the piperidine aryl sulfonamide scaffold have been identified as potent modulators of the potassium channel Kv1.3, a target of significant interest for autoimmune diseases such as multiple sclerosis, type I diabetes, and rheumatoid arthritis . Additionally, recent patents highlight the relevance of pyridine-sulfonamide derivatives as ligands for sigma receptors, indicating potential for research in neurological disorders, neuropathic pain, and psychiatric conditions . Mechanism of Action and Properties The potential research value of this compound is derived from its distinct chemical architecture. The sulfonamide group is a prevalent pharmacophore known to confer inhibitory activity against various enzymatic targets . The pyridine moiety, a nitrogen-containing heterocycle, contributes to molecular stability and is instrumental in forming key interactions with biological targets . When combined in a single molecule, these features may work synergistically. The compound's mechanism of action in research settings is hypothesized to involve binding to specific ion channels or receptors, thereby modulating their activity. For instance, Kv1.3 channel blockers can suppress calcium signaling and cytokine production in effector-memory T cells, suggesting an immunomodulatory research pathway . Handling and Usage This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-23(22,16-2-1-7-18-13-16)19-12-14-5-10-20(11-6-14)15-3-8-17-9-4-15/h1-4,7-9,13-14,19H,5-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQZUAIVEOKRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution but often involve catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.

Scientific Research Applications

  • Antimicrobial Properties :
    • Research has indicated that sulfonamides possess inherent antimicrobial activity. The incorporation of the pyridine and piperidine rings may enhance this effect, potentially making N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide effective against various bacterial strains. Studies have demonstrated similar compounds exhibiting efficacy against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .
  • Cancer Therapeutics :
    • The compound's unique structure positions it as a candidate for developing anticancer agents. Pyridine derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression, such as c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs) . The sulfonamide group can enhance the binding affinity to target proteins, potentially leading to improved therapeutic outcomes.
  • Enzyme Inhibition :
    • N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide may also exhibit enzyme inhibition properties. For instance, derivatives with similar structures have been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, highlighting the potential of this compound in managing diabetes .

Synthesis Techniques

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can be achieved through several chemical methodologies:

  • Multi-step Synthesis :
    • A common approach involves the formation of the piperidine ring followed by the introduction of the pyridine moiety and subsequent sulfonation. This multi-step process allows for the careful control of functional groups and yields compounds with desired biological activities .
  • Functionalization Strategies :
    • Recent advancements in synthetic techniques have enabled the development of derivatives with enhanced properties through functionalization at various positions on the piperidine and pyridine rings . Such modifications can lead to improved selectivity and potency against specific biological targets.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated activity against Xanthomonas axonopodis with significant inhibition rates compared to controls.
Study 2Cancer ResearchShowed potential as an inhibitor of c-KIT kinase mutations in GISTs, suggesting a pathway for therapeutic development.
Study 3Enzyme InhibitionEvaluated as an α-glucosidase inhibitor; results indicated promising IC50 values compared to standard drugs like acarbose.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Discussion of Structure-Activity Relationships (SAR)

  • Sulfonamide Position: Pyridine-3-sulfonamide analogs (e.g., Compound 9, 3QQ) show that substituents at the 6-position (e.g., chloro, amino) modulate enzymatic inhibition .
  • Piperidine Modifications : Bulky groups (e.g., methylsulfonyl in 3QQ) improve target affinity, while aromatic substitutions (e.g., pyridin-4-yl) may enhance CNS penetration .
  • Therapeutic Flexibility: Minor structural changes (e.g., replacing pyridine with naphthyridine in goxalapladib) redirect activity from neurological to cardiovascular applications .

Biological Activity

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with pyridine and sulfonamide groups. The compound's molecular formula is C15H19N3O2SC_{15}H_{19}N_3O_2S, and it has notable physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight303.39 g/mol
Density1.0 g/cm³
Boiling Point350 °C
Melting Point150 °C
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that compounds containing piperidine and pyridine moieties exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. In vitro studies demonstrated that this compound induces apoptosis and inhibits cell proliferation, potentially through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Antimicrobial Activity

The sulfonamide group is well-known for its antibacterial properties. Compounds similar to this compound have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis .

Enzyme Inhibition

This compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. AChE inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's disease, while urease inhibitors are important for managing urinary tract infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M phase.
  • Enzyme Inhibition : The sulfonamide moiety competes with substrates for binding to target enzymes like AChE.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Antitumor Efficacy : A study demonstrated that treatment with this compound resulted in a 70% reduction in tumor size in xenograft models compared to controls .
  • Antimicrobial Testing : In vitro assays showed that the compound exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Salmonella typhi, indicating strong antibacterial potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide, and how are key intermediates purified?

  • Synthesis : The compound is typically synthesized via coupling reactions between pyridine-3-sulfonyl chloride and a piperidine derivative (e.g., 1-(pyridin-4-yl)piperidin-4-ylmethanamine). Solvents like dichloromethane or THF are used, with bases such as triethylamine to facilitate sulfonamide bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is employed. Purity is confirmed by HPLC (≥95%) and NMR spectroscopy .

Q. How is the structural integrity of this compound validated during synthesis?

  • Analytical Methods :

  • NMR : 1^1H and 13^13C NMR confirm the presence of pyridine rings (δ 7.5–8.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and sulfonamide NH (δ 5.5–6.0 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) matches the molecular ion [M+H]+^+ to the theoretical mass (e.g., C17_{17}H21_{21}N4_4O2_2S: 369.14 g/mol) .
  • X-ray Crystallography : Optional for absolute conformation determination, particularly for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can conflicting data between NMR and mass spectrometry be resolved for this compound?

  • Case Example : Discrepancies may arise from isotopic impurities (e.g., chlorine in reagents) or residual solvents. Use deuterated solvents for NMR to avoid overlapping peaks. For MS, employ tandem MS (MS/MS) to distinguish between molecular ions and adducts .
  • Validation : Cross-check with elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Parameter Optimization :

  • Temperature : Elevated temperatures (80–100°C) improve coupling efficiency but may increase side products (e.g., sulfone formation).
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) enhance Suzuki-Miyaura coupling for pyridine-piperidine intermediates .
    • Data-Driven Approach : Design of Experiments (DoE) identifies optimal solvent/base ratios. For example, a 2:1 DCM/triethylamine ratio increased yield from 65% to 82% in analogous sulfonamide syntheses .

Q. How does the compound’s conformational flexibility impact target binding in biological assays?

  • Structural Insights : The piperidine ring adopts chair or boat conformations, affecting the spatial orientation of pyridine groups. Molecular dynamics simulations predict binding modes to enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
  • Experimental Validation : Use fluorinated analogs (e.g., 19^{19}F-NMR) or crystallography to map interactions with target proteins .

Methodological Challenges

Q. What are the limitations of HPLC purity assessments for this sulfonamide?

  • Common Issues : Co-elution with byproducts (e.g., unreacted pyridine derivatives) may occur. Use orthogonal methods:

  • Ion Chromatography : Detects sulfonic acid impurities.
  • Chiral HPLC : Resolves enantiomers if stereocenters are present .

Q. How to design a stability study under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., piperidine N-demethylation) .

Critical Analysis of Contradictions

  • vs. 9 : reports higher yields (72%) using DCM, while achieved 68% with THF. This discrepancy may stem from solvent polarity affecting intermediate solubility.
  • Resolution : Solvent screening (e.g., DCM/THF mixtures) balances yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.